molecular formula C4HBrF8 B3042294 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane CAS No. 558-86-1

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

Cat. No.: B3042294
CAS No.: 558-86-1
M. Wt: 280.94 g/mol
InChI Key: VPZIQULETJOWKK-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a useful research compound. Its molecular formula is C4HBrF8 and its molecular weight is 280.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is used in the synthesis of bromo- and chloroheptafluoro-1,2-epoxybutanes, which are then successfully copolymerized with hexafluoropropene oxide-derived acid fluorides. This process is significant for creating polymers with specific properties. In one study, the transformation of bromine-containing acid fluorides to hydrogen-terminated compounds showed substitution of bromine by hydrogen (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).

Vibrational Spectra and Rotational Isomerism

Studies on the vibrational spectra and rotational isomerism of chain molecules, including 1-bromo-, 1-chloro-, and 1-iodopentanes, and dibromobutanes, provide insights into the molecular structure and behavior of these compounds. These studies help understand the isomers present in various states of aggregation, including crystalline, gaseous, liquid, and glassy states. Such research is crucial for applications in material science and chemistry (Matsuura et al., 1979).

Fire Extinguishing Ability

This compound has been evaluated for its fire extinguishing abilities. A study demonstrated that adding small amounts of this compound to nitrogen can significantly enhance the extinguishing ability of the inert gas, making it a potential candidate for fire suppression applications (Zou, Vahdat, & Collins, 2001).

Reaction with Alcohols

In another research context, 1-bromo(chloro)-1,2-epoxyheptafluorobutanes have been shown to react with primary and secondary alcohols. This reaction produces a mixture of esters of α-alkoxy-and α-bromo(chloro)-hexafluorobutyric acids, highlighting its potential in synthetic organic chemistry (Filyakova, Zapevalov, Kodess, & Saloutin, 2006).

Improved Synthesis Techniques

There has also been research into improving the synthesis techniques of related bromobutane compounds, which are important basic organic experiments in university settings. Such improvements aim to simplify procedures and increase reaction efficiency, underscoring the ongoing interest in optimizing the synthesis of these compounds for academic and industrial purposes (Wu-ta, 2014).

Safety and Hazards

The safety information for “1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane” indicates that it has Hazard Codes Xi and Risk Phrases 36/37/38 . Safety Phrases include 26-36/37/39 . It is recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4-octafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZIQULETJOWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 2
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 3
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 4
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 5
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 6
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

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